methyl {(5E)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Overview
Description
Methyl {(5E)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a complex organic compound with a unique structure that includes a thiazolidine ring, a methoxyphenyl group, and an acetate ester
Preparation Methods
The synthesis of methyl {(5E)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolidine ring: This can be achieved through a cyclization reaction involving a thiourea derivative and an α-halo ester.
Introduction of the methoxyphenyl group: This step often involves a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the acetate ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
Methyl {(5E)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols replace the methoxy group to form new derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pH conditions .
Scientific Research Applications
Methyl {(5E)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of methyl {(5E)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
Similar compounds include other thiazolidine derivatives and methoxyphenyl-containing molecules. Compared to these compounds, methyl {(5E)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Examples of similar compounds include:
- Thiazolidine-2,4-dione derivatives
- Methoxyphenyl acetic acid derivatives
- Thiazolidine-3-carboxylic acid derivatives
Properties
IUPAC Name |
methyl 2-[(5E)-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-21-12-8-6-11(7-9-12)4-3-5-13-15(19)17(16(20)23-13)10-14(18)22-2/h3-9H,10H2,1-2H3/b4-3+,13-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPYDXOIQKQELK-HJSZHNSDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=O)S2)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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